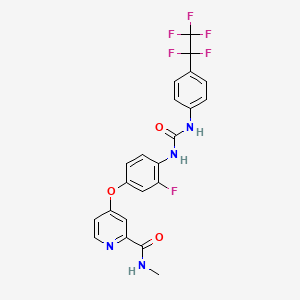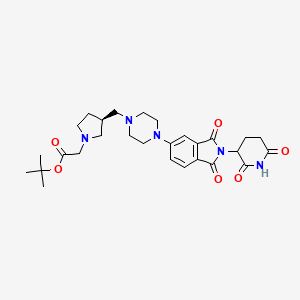
Antibacterial agent 160
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial Agent 160 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial infections and prevent the growth of harmful bacteria. This compound has gained significant attention due to its effectiveness against a broad spectrum of bacterial strains, including those resistant to conventional antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 160 involves multiple steps, starting from readily available precursors. The key steps include:
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Acylation: Introduction of acyl groups to form amides or esters.
Cyclization: Formation of the core structure through intramolecular reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reactants and catalysts.
Continuous Flow Processing: Continuous addition of reactants and removal of products to maintain steady-state conditions.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial Agent 160 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different antibacterial properties.
Aplicaciones Científicas De Investigación
Antibacterial Agent 160 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and membranes, as well as its potential to inhibit bacterial enzymes.
Medicine: Explored as a potential treatment for bacterial infections, especially those caused by antibiotic-resistant strains.
Industry: Utilized in the formulation of antibacterial coatings, disinfectants, and preservatives.
Mecanismo De Acción
The mechanism of action of Antibacterial Agent 160 involves multiple pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to bacterial ribosomes, preventing the synthesis of essential proteins.
DNA Replication Inhibition: The compound disrupts the replication of bacterial DNA, hindering cell division and proliferation.
Comparación Con Compuestos Similares
Penicillin: A well-known antibiotic that also inhibits cell wall synthesis but has a different chemical structure.
Tetracycline: Inhibits protein synthesis by binding to ribosomes, similar to Antibacterial Agent 160.
Ciprofloxacin: Inhibits DNA replication but belongs to a different class of antibiotics.
Uniqueness: this compound is unique due to its broad-spectrum activity and effectiveness against antibiotic-resistant strains. Its multi-target mechanism of action makes it a versatile and powerful antibacterial agent.
Propiedades
Fórmula molecular |
C29H27ClFN3O6 |
|---|---|
Peso molecular |
568.0 g/mol |
Nombre IUPAC |
8-chloro-1-cyclopropyl-6-fluoro-7-[3-[2-(4-methyl-2-oxochromen-7-yl)oxyethylamino]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C29H27ClFN3O6/c1-15-10-24(35)40-23-11-18(4-5-19(15)23)39-9-7-32-16-6-8-33(13-16)27-22(31)12-20-26(25(27)30)34(17-2-3-17)14-21(28(20)36)29(37)38/h4-5,10-12,14,16-17,32H,2-3,6-9,13H2,1H3,(H,37,38) |
Clave InChI |
OAQHBZBCYLXDET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCNC3CCN(C3)C4=C(C=C5C(=C4Cl)N(C=C(C5=O)C(=O)O)C6CC6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)

![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)





![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)


